KDM4C Biochemical Inhibition: Direct IC₅₀ Comparator Data
3-Ethynyl-N,N,4-trimethylbenzamide exhibits a biochemical IC₅₀ of 794 nM against human KDM4C (N-terminal His-tagged, expressed in E. coli BL21(DE3), RFMS assay with trimethylated peptide substrate). By comparison, the structurally related inhibitor NCGC00247743 displays an IC₅₀ of 154 nM against KDM4C under comparable biochemical conditions (E. coli expression, biotinylated peptide substrate). The 5.2-fold difference in potency establishes a benchmarked activity range: 3-Ethynyl-N,N,4-trimethylbenzamide serves as a moderate-affinity probe suitable for target engagement studies where high potency is not the primary selection criterion, while providing a distinct substitution pattern for structure-activity relationship (SAR) exploration [1] [2].
| Evidence Dimension | KDM4C biochemical inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 794 nM |
| Comparator Or Baseline | NCGC00247743: IC₅₀ = 154 nM against KDM4C |
| Quantified Difference | 5.2-fold lower potency (794 vs. 154 nM) |
| Conditions | Target compound: N-terminal His-tagged human KDM4C, E. coli BL21(DE3), RFMS assay, trimethylated peptide substrate. Comparator: KDM4C (unknown origin), E. coli, biotinylated peptide substrate, 15 min pre-incubation. |
Why This Matters
The moderate KDM4C affinity positions this compound as a non-potent but structurally distinct chemical probe for orthogonal assay validation, reducing the risk of off-target-driven phenotypes that confound highly potent tool compounds.
- [1] BindingDB BDBM50149934 (CHEMBL3770812). Target: Human KDM4C. IC₅₀: 794 nM. Source: GlaxoSmithKline/ChEMBL. View Source
- [2] BindingDB BDBM50454857 (CHEMBL4218482). Target: KDM4C. IC₅₀: 154 nM. Compound: NCGC00247743. Source: NIH/NCATS. View Source
